molecular formula C12H14N2O2 B563189 rac Mephenytoin-d5 CAS No. 1185032-66-9

rac Mephenytoin-d5

Cat. No.: B563189
CAS No.: 1185032-66-9
M. Wt: 223.287
InChI Key: GMHKMTDVRCWUDX-UPKDRLQUSA-N
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Description

rac Mephenytoin-d5, also known as rac 5-Ethyl-3-methyl-5-(phenyl-d5)hydantoin, is a deuterated analog of Mephenytoin. It is a labeled compound used in chemical studies and drug metabolism studies. The compound is characterized by the replacement of hydrogen atoms with deuterium atoms, which makes it useful in various research applications .

Preparation Methods

The preparation of rac Mephenytoin-d5 involves the synthesis of Mephenytoin with the use of reagents or catalysts containing deuterium atoms. This process allows for the exchange of hydrogen atoms with deuterium atoms, resulting in the formation of this compound . The synthetic route typically involves the following steps:

Chemical Reactions Analysis

rac Mephenytoin-d5 undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of rac Mephenytoin-d5 is similar to that of Mephenytoin. It primarily acts by blocking frequency-, use-, and voltage-dependent neuronal sodium channels, thereby limiting the repetitive firing of action potentials. This action stabilizes the neuronal membrane and prevents the spread of seizure activity in the motor cortex . The molecular targets involved include sodium channel protein type 5 subunit alpha and various cytochrome P450 enzymes .

Properties

IUPAC Name

5-ethyl-3-methyl-5-(2,3,4,5,6-pentadeuteriophenyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16)/i4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHKMTDVRCWUDX-UPKDRLQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(=O)N(C(=O)N2)C)CC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662066
Record name 5-Ethyl-3-methyl-5-(~2~H_5_)phenylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185032-66-9
Record name 5-Ethyl-3-methyl-5-(~2~H_5_)phenylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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